![molecular formula C7H10ClN3O B077607 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine CAS No. 13012-26-5](/img/structure/B77607.png)
4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine
Overview
Description
4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine is a chemical compound with the molecular formula C7H10ClN3O . It has a molecular weight of 187.63 g/mol . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10ClN3O/c1-11(2)7-9-5(8)4-6(10-7)12-3/h4H,1-3H3 . The canonical SMILES representation is CN©C1=NC(=CC(=N1)Cl)OC .Physical And Chemical Properties Analysis
This compound has a melting point range of 59 - 62 degrees Celsius . It has a computed XLogP3-AA value of 1.9, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability . The compound has a topological polar surface area of 38.2 Ų .Scientific Research Applications
Antifungal Applications
“4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine” and its derivatives have been found to exhibit significant antifungal effects . These compounds have been synthesized and tested against fungi like Aspergillus terreus and Aspergillus niger . The results showed that Aspergillus terreus was more affected by the antifungal properties of these compounds compared to Aspergillus niger .
Synthesis of Heterocyclic Compounds
This compound has been used in the synthesis of various heterocyclic compounds . These heterocyclic compounds have been synthesized by nucleophilic displacement of chloride substituted in the pyrimidine heterocyclic ring .
Biological Activity Studies
The biological activity of these new compounds has been investigated . The synthesized compounds were identified by different methods including TLC technique, IR, 1H-NMR, and 13C-NMR spectrophotometers .
Development of Antifungal Agents
The synthesized dimethylpyrimidin-derivatives are biologically active and have been developed into useful antifungal agents . This shows the potential of “4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine” in the development of new antifungal drugs.
Research in Medicinal Chemistry
This compound is also being used in research in the field of medicinal chemistry . It’s being studied for its potential applications in the development of new drugs and therapies.
Synthesis of Pyrimido-benzimidazole Derivatives
It has been used in the synthesis of pyrimido-benzimidazole derivatives . These derivatives were evaluated for their antifungal activity against Candida albicans, Aspergillus Niger, Aspergillus flavus, and Candida lunata and showed good to moderate antifungal activity .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-11(2)7-9-5(8)4-6(10-7)12-3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMVSOQQUQLZJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=N1)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353266 | |
Record name | 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13012-26-5 | |
Record name | 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How effective is 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine as an antifungal agent on its own?
A: Research suggests that 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine itself might not be a potent antifungal agent. While the provided studies use it as a precursor for synthesizing novel derivatives, they report that Candida albicans and Candida glabrata isolates showed resistance to this compound. []
Q2: What modifications to 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine have been explored to enhance its antifungal activity, and what were the outcomes?
A: Researchers have investigated the impact of incorporating various heterocyclic compounds into the structure of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine to improve its antifungal properties. Specifically, they synthesized derivatives containing benzo[d]thiazole, 1,2,3-selenadiazole, and 1,2,3-thiadiazole moieties. [] These modifications showed some success, with the derivative containing a benzo[d]thiazole group exhibiting stronger antifungal activity against Aspergillus terreus compared to the unmodified compound. [] This suggests that incorporating specific heterocyclic structures onto the pyrimidine ring might hold promise for developing more potent antifungal agents.
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